molecular formula C14H8N2O B041653 Canthin-6-one CAS No. 479-43-6

Canthin-6-one

Cat. No. B041653
CAS RN: 479-43-6
M. Wt: 220.23 g/mol
InChI Key: ZERVJPYNQLONEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of canthin-6-one alkaloids has evolved significantly, incorporating both classic and efficient synthetic approaches. From 1952 to 2015, over 60 natural canthin-6-one alkaloids have been identified, with research shedding light on their biosynthesis and various synthetic routes. These methodologies underscore the adaptability and complexity of canthin-6-one synthesis, paving the way for future research trends in this area (Dai, Li, Wang, & Schneider, 2016).

Scientific Research Applications

  • Anti-Leukemic Applications : Canthin-6-one demonstrates properties conducive to anti-leukemic applications, including promoting cell death, cell cycle arrest, and cell differentiation in human myeloid leukemia cells (Torquato et al., 2017).

  • Apoptosis Induction in Neoplastic Cells : 1-Methoxy-canthin-6-one can induce apoptosis in human neoplastic cells, working synergistically with tumor necrosis factor-related apoptosis-inducing ligand activity (Ammirante et al., 2006).

  • Anti-Proliferative Activity Against Cancer Stem Cells : Canthin-6-ones show potential anti-proliferative effects against human cancer stem cells, which could help overcome chemoresistance in cancer stem cells (Cebrián-Torrejón et al., 2015).

  • Selective Activities for Cancer Stem Cells : Canthin-6-one analogues demonstrate selective activities against cancer stem cells compared to neuronal stem cells, implicating the PI3/AKT signaling pathway (Cebrián-Torrejón et al., 2012).

  • Antifungal Properties : Canthin-6-one is a reversible antifungal agent that affects fatty acid metabolism in Saccharomyces cerevisiae and accumulates in lipid droplets (Lagoutte et al., 2008).

  • Trypanocidal Activity : Demonstrating potential in treating Chagas disease, canthin-6-one exhibits trypanocidal activity in vivo in mouse models of acute or chronic infection (Ferreira et al., 2007).

  • Anti-Inflammatory Activity : Canthin-6-one alkaloids show potent anti-inflammatory activity in LPS-stimulated macrophages through the downregulation of the NF-κB and Akt pathways (Cho et al., 2017).

  • Antibacterial Properties : Canthin-6-one analogues have shown antibacterial activity, including disrupting DNA topoisomerases and damaging bacterial cell membranes, leading to rapid cell death (Dai et al., 2018).

Safety And Hazards

Canthin-6-one may be harmful to the aquatic environment .

properties

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERVJPYNQLONEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197322
Record name Canthin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Canthin-6-one

CAS RN

479-43-6
Record name Canthin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canthin-6-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canthin-6-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103003
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Record name Canthin-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANTHIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FK17S759N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
G O'Donnell, S Gibbons - Phytotherapy Research: An …, 2007 - Wiley Online Library
… of the Alliaceae, the isolation of 1 (canthin‐6‐one), 2 (8‐hydroxy‐canthin‐6‐one) and 3 (5(ζ)… Canthin‐6‐one alkaloids are well‐known constituents of the Simaroubaceae and Rutaceae, …
Number of citations: 94 onlinelibrary.wiley.com
T Ohmoto, K Koike - The Alkaloids: Chemistry and Pharmacology, 1990 - Elsevier
… alkaloids isolated from plants, except canthin-6-one, are oxidized at … canthin-6-one alkaloids starts from tryptophan as a precursor and produces tryptamine on the way to canthin-6-one…
Number of citations: 57 www.sciencedirect.com
K Mitsunaga, K Koike, T Tanaka, Y Ohkawa… - Phytochemistry, 1994 - Elsevier
… The UV spectrum was similar to those reported for canthin-6-one alkaloids 1233. The ‘HNMR … These data show 3 to be a 8,9- or a 10,l 1-disubstituted canthin-6-one alkaloid. The …
Number of citations: 82 www.sciencedirect.com
ME Ferreira, AR De Arias, ST De Ortiz… - Journal of …, 2002 - Elsevier
… In this paper, we report the isolation of two canthin-6-one … that they were canthin-6-one and 5-methoxy-canthin-6-one, … The effects of treatments with Glucantime®, canthin-6-one or 5-…
Number of citations: 120 www.sciencedirect.com
C Dejos, P Voisin, M Bernard, M Régnacq… - Journal of natural …, 2014 - ACS Publications
… a more direct assessment of the effects of canthin-6-one (1) on cell proliferation by measuring … Altogether, the data clearly show that canthin-6-one (1) lowers the occurrence of cells …
Number of citations: 31 pubs.acs.org
MX Jiang, YJ Zhou - Journal of Asian natural products research, 2008 - Taylor & Francis
… canthin-6-one alkaloids (3–5) from the stems of this plant. The study by PC Kuo [Citation1] showed that 9-methoxycanthin-6-one and canthin-6-one … that some canthin-6-one alkaloids, …
Number of citations: 54 www.tandfonline.com
ME Ferreira, H Nakayama, AR de Arias… - Journal of …, 2007 - Elsevier
… effects of canthin-6-one (1), 5-… or canthin-6-one (1) were very similar. In a perspective of chemotherapy of Chagas disease, our results, together with the low toxicity of canthin-6-one (1), …
Number of citations: 105 www.sciencedirect.com
LA Anderson, A Harris, JD Phillipson - Journal of Natural Products, 1983 - ACS Publications
… , 4,5-dimethoxycanthin-6-one, and benz{4,5}-canthin-6-one were devoid of meaningful … activities of canthin-6-one, l-methoxycanthin-6-one, 5-methoxycanthin-6-one, and canthin-6-one-…
Number of citations: 124 pubs.acs.org
L Farouil, M Sylvestre, A Fournet… - European Journal of …, 2022 - Elsevier
… Canthin-6-one alkaloids have been a topic of research in many … of alkaloids; around ninety canthin-6-one alkaloids have been … canthin-6-one alkaloids and classifies the canthin-6-one …
Number of citations: 7 www.sciencedirect.com
SK Cho, M Jeong, DS Jang, JH Choi - Planta Medica, 2018 - thieme-connect.com
Canthin-6-one (CO) alkaloids possess various biological activities, including antibacterial, … CO and its derivative 5-(1-hydroxyethyl)-canthin-6-one (5-HCO), isolated from the stem barks …
Number of citations: 36 www.thieme-connect.com

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